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Compound of Interest

Compound Name: 5-Iodo-2-methoxy-4-methylaniline

Cat. No.: B12851245

Get Quote

Executive Summary & Decision Matrix
In the context of drug discovery and early-phase development, the choice between the 5-Iodo

and 5-Bromo analogues of 2-methoxy-4-methylaniline is dictated by the trade-off between

oxidative addition kinetics and commercial availability/stability.

While both compounds serve as electron-rich aryl halide precursors, the 5-Iodo variant exhibits

superior reactivity in palladium-catalyzed cross-couplings, particularly under mild conditions or

with sterically demanding partners. However, the 5-Bromo variant offers significantly better

storage stability and lower cost, making it the preferred candidate for scale-up if the catalytic

system is sufficiently active.
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Feature
5-Iodo-2-methoxy-4-

methylaniline

5-Bromo-2-methoxy-4-

methylaniline

CAS Number 1823914-97-1 808133-98-4

C–X Bond Energy
~65 kcal/mol (Weaker,

Reactive)
~81 kcal/mol (Stronger, Stable)

Pd Oxidative Addition
Fast (

high); occurs at lower T
Slow; often rate-limiting step

Lithium-Halogen Exchange Excellent (rapid at -78°C)
Moderate (requires higher T or

additives)

Storage Stability
Light sensitive; prone to C–I

homolysis

Stable at RT; less light

sensitivity

Primary Application
Late-stage functionalization,

difficult couplings

Scale-up, routine library

synthesis

Chemical & Electronic Profile
The reactivity of these substrates is heavily influenced by the substitution pattern on the

benzene ring.

1-Amino (-NH₂): Strong Electron Donating Group (EDG).

2-Methoxy (-OCH₃): Strong EDG.

4-Methyl (-CH₃): Weak EDG.

5-Halogen: The reaction center.

Electronic Consequence: The cumulative effect of three EDGs creates an extremely electron-

rich

-system.

Deactivation of C–X Bond: The high electron density on the ring increases the bond order of

the C–X bond (via resonance back-donation), making the carbon center less electrophilic.
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This generally retards oxidative addition to Pd(0) compared to electron-deficient aryl halides.

The "Iodide Advantage": Because the ring electronics inherently slow down the reaction, the

weaker C–I bond of the 5-Iodo analogue becomes critical. It lowers the activation energy for

oxidative addition, often being the difference between a successful coupling at 60°C and a

failed reaction (or decomposition) at 100°C for the Bromo analogue.

Critical Reactivity Analysis
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The primary utility of these intermediates is in C–C bond formation.[1][2] The mechanism relies

on the catalytic cycle depicted below.
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Figure 1: Catalytic cycle highlighting Oxidative Addition as the discriminator between 5-Iodo

and 5-Bromo variants.

5-Iodo Behavior: Rapid oxidative addition allows the use of standard catalysts (e.g.,

Pd(PPh₃)₄) and milder bases. However, researchers must be wary of the "Iodide Effect,"
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where free iodide ions form bridging dimers with Pd, potentially inhibiting turnover. This is

mitigated by using bulky biarylphosphine ligands (e.g., XPhos, SPhos) or adding silver salts.

5-Bromo Behavior: Requires higher temperatures (>80°C) or highly active "Third Generation"

Buchwald precatalysts (e.g., XPhos Pd G3) to force the oxidative addition on the electron-

rich ring.

Lithium-Halogen Exchange
For converting the halide to a nucleophile (e.g., to react with an aldehyde or ketone):

5-Iodo: Undergoes Li-I exchange with t-BuLi or n-BuLi at -78°C within minutes. The reaction

is clean and selective.

5-Bromo: Li-Br exchange is sluggish at -78°C. Warming to -40°C or 0°C is often required,

which risks benzylic deprotonation at the 4-Methyl group or reaction with the 2-Methoxy

group (ortho-lithiation), leading to complex mixtures.

Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling
(Recommended)
This protocol is optimized for the electron-rich nature of the 5-Bromo substrate but works

exceptionally well for the 5-Iodo variant at lower temperatures.

Reagents:

Substrate: 1.0 equiv (5-Iodo or 5-Bromo-2-methoxy-4-methylaniline)

Boronic Acid: 1.2 – 1.5 equiv

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

Base: K₃PO₄ (3.0 equiv)

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Procedure:
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Setup: Charge a reaction vial with the aniline substrate, boronic acid, base, and Pd

catalyst/ligand.

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

Solvent: Add degassed solvent via syringe.

Reaction:

For 5-Iodo: Heat to 60°C for 2–4 hours.

For 5-Bromo: Heat to 90–100°C for 6–12 hours.

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash chromatography (Hexane/EtOAc).

Expected Results:

Substrate Temp Time Yield (Typical) Notes

5-Iodo 60°C 2 h 85–95%
Very clean;
minimal
homocoupling.

| 5-Bromo | 100°C | 12 h | 70–85% | Requires rigorous O₂ exclusion to prevent aniline oxidation

at high T. |

Protocol B: Synthesis of 5-Iodo-2-methoxy-4-
methylaniline
Since the 5-Iodo compound is expensive, in-house synthesis via direct iodination is a viable

option.

Method: Iodination using Iodine Monochloride (ICl) or I₂/NaHCO₃.[3] Note: The amino group

directs ortho/para.[3] The 4-position is blocked by Methyl. The 2-Methoxy directs ortho/para.
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The 5-position is para to Methoxy but meta to Amino. Direct halogenation can be

regiochemically difficult. A common route uses the inherent synergy or protection.

Optimized Workflow:

Protection (Optional but recommended): Acetylate 2-methoxy-4-methylaniline

Acetanilide.

Iodination: React with NIS (N-Iodosuccinimide) in Acetonitrile/TFA at 0°C

RT. The bulky acetamide group and the 4-Me block sterics, favoring the 5-position (para to
OMe).

Deprotection: Hydrolysis with NaOH/EtOH reflux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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